

Introduction to IR Spectrum of Methyl 3-aminopropanoate

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Compound of Interest

Compound Name: Methyl 3-aminopropanoate

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Infrared spectroscopy is a powerful analytical technique for the identification of functional groups within a molecule. For **methyl 3-aminopropanoate**, the IR spectrum reveals characteristic absorption bands corresponding to its primary amine (-NH₂) and methyl ester (-COOCH₃) functionalities. The analysis of these bands is crucial for structural elucidation and quality control in synthetic chemistry and drug development. The key vibrational modes to consider are N-H stretching and bending from the amine group, and C=O and C-O stretching from the ester group.

Quantitative IR Absorption Data

The following table summarizes the expected characteristic infrared absorption bands for **methyl 3-aminopropanoate**. The wavenumber ranges are based on typical values for primary amines and aliphatic esters.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode	Functional Group
3400-3250	Medium, Sharp (two bands)	N-H Stretch (Asymmetric & Symmetric)	Primary Amine (-NH ₂)
2950-2850	Medium	C-H Stretch	Aliphatic (CH ₂ , CH ₃)
1750-1735	Strong	C=O Stretch	Ester (-COOCH ₃)
1650-1580	Medium to Strong, Broad	N-H Bend (Scissoring)	Primary Amine (-NH ₂)
1440-1395	Medium	C-H Bend	Aliphatic (CH ₂ , CH ₃)
1250-1020	Medium to Weak	C-N Stretch	Aliphatic Amine
1300-1000	Strong (two bands)	C-O Stretch	Ester (-COOCH ₃)
910-665	Strong, Broad	N-H Wag	Primary Amine (-NH ₂)

Note: The presence of hydrogen bonding can cause broadening and slight shifts in the N-H and C=O stretching frequencies.^[2] For the hydrochloride salt of **methyl 3-aminopropanoate**, the N-H stretching of the ammonium group (NH₃⁺) would appear as a very broad band in the 3200-2800 cm⁻¹ region.^[4]

Experimental Protocol: ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) coupled with Fourier-Transform Infrared (FTIR) spectroscopy is a common and efficient method for analyzing liquid samples like **methyl 3-aminopropanoate** due to the minimal sample preparation required.^[5]

Objective: To obtain a high-quality infrared spectrum of liquid **methyl 3-aminopropanoate**.

Materials and Instrumentation:

- Fourier-Transform Infrared (FTIR) Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

- **Methyl 3-aminopropanoate** sample (1-2 drops).
- Solvent for cleaning (e.g., isopropanol or ethanol).
- Lint-free wipes.

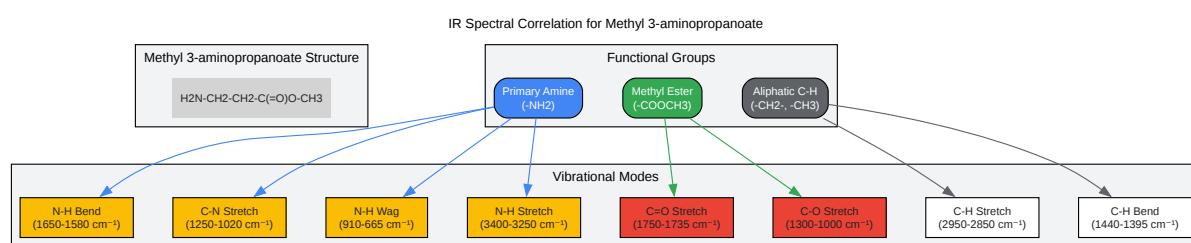
Procedure:

- Instrument Preparation: Ensure the FTIR spectrometer and computer are powered on and the appropriate software (e.g., OMNIC) is running.
- Background Spectrum Acquisition:
 - Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) and allow it to dry completely.
 - Acquire a background spectrum.^[5] This will account for any atmospheric interference (e.g., CO₂, water vapor) and instrumental background.^[5]
- Sample Application:
 - Place a single drop of liquid **methyl 3-aminopropanoate** directly onto the center of the ATR crystal.^{[5][6]} Ensure the entire crystal surface is covered by the sample.
- Spectrum Acquisition:
 - Initiate the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.^[7]
 - Set the spectral resolution to 4 cm⁻¹.^[7]
 - The typical scan range is from 4000 cm⁻¹ to 400 cm⁻¹.^[7]
- Data Processing:
 - The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

- Perform any necessary baseline corrections or other processing as required.
- Cleaning:
 - Thoroughly clean the ATR crystal with a solvent-moistened, lint-free wipe to remove all traces of the sample.[\[5\]](#)

Visualization of Functional Group Correlations

The following diagram illustrates the logical relationship between the key functional groups of **methyl 3-aminopropanoate** and their characteristic absorption regions in the IR spectrum.



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